molecular formula C11H13BrN2O3S B15535549 1-((4-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide

1-((4-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B15535549
M. Wt: 333.20 g/mol
InChI Key: YMMXIWJPQWQDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide ( 1097616-75-5) is a chemical compound with the molecular formula C 11 H 13 BrN 2 O 3 S and a molecular weight of 333.20 g/mol [ ]. This reagent features a pyrrolidine ring, a privileged scaffold in medicinal chemistry known for its prevalence in approved drugs and natural alkaloids [ ]. The structure is characterized by a 4-bromophenylsulfonyl group and a carboxamide moiety, making it a valuable building block for chemical synthesis and pharmaceutical research. Research Applications and Value: While the specific biological activity of this compound is not fully characterized, its structural framework is of significant interest. The pyrrolidine ring is a common feature in compounds with demonstrated anti-cancer activity [ ]. For instance, research on structurally related 2-(het)arylpyrrolidine-1-carboxamides has shown that certain derivatives possess promising in vitro anti-cancer activity against tumor cell lines, with some compounds exhibiting efficacy comparable to or greater than reference drugs like tamoxifen [ ]. Furthermore, some pyrrolidine-1-carboxamides have been found to effectively suppress bacterial biofilm growth , indicating potential applications in anti-bacterial research [ ]. The bromophenyl substituent also offers a handle for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. Intended Use: This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in the discovery and development of novel therapeutic agents. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3S/c12-8-3-5-9(6-4-8)18(16,17)14-7-1-2-10(14)11(13)15/h3-6,10H,1-2,7H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMXIWJPQWQDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations in Sulfonamide Derivatives

The table below compares 1-((4-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide with structurally related sulfonamide derivatives:

Compound Name Substituent (R Group) Key Properties/Applications Synthesis Yield Reference
This compound 4-Bromophenyl sulfonyl, carboxamide Pharmaceutical intermediate N/A
(R)-Methyl 1-((4-bromophenyl)sulfonyl)pyrrolidine-2-carboxylate (Compound 6) 4-Bromophenyl sulfonyl, methyl ester MMP2 inhibitor precursor 85%
1-[(4-Bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide 4-Bromophenyl sulfonyl, N-(4-fluorophenyl) Modified pharmacokinetics Discontinued
(R)-N-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide (Compound 4) 4-Methoxyphenyl sulfonyl, N-hydroxy Metalloproteinase inhibitor candidate 78%
1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide 4-Bromobenzoyl, phenyl Racemic mixture (R/S isomers) N/A
(2S)-1-(4-chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]pyrrolidine-2-carboxamide 4-Chlorophenyl sulfonyl, methoxybenzyl Chiral ligand for enzyme targeting N/A

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-bromophenyl group (electron-withdrawing) in the target compound may enhance metabolic stability compared to the 4-methoxyphenyl analog (electron-donating) .
  • Stereochemical Impact : Chiral analogs like the (2S)-configured compound in demonstrate the importance of stereochemistry in enzyme binding, a factor absent in racemic mixtures (e.g., ) .

Physicochemical Properties

Property Target Compound 4-Methoxyphenyl Analog (Compound 4) 4-Chlorophenyl Analog ()
Molecular Weight (g/mol) ~347.2 (calc.) ~349.3 ~425.9
LogP (XLogP3) ~2.5 (est.) ~1.8 ~3.1
Hydrogen Bond Acceptors 5 6 6
Rotatable Bonds 4 4 6

Analysis :

  • The chlorophenyl analog () has higher LogP and rotatable bonds, suggesting greater conformational flexibility for receptor binding .

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The target molecule decomposes into two primary precursors: pyrrolidine-2-carboxamide and 4-bromobenzenesulfonyl chloride . Retrosynthetically, the sulfonamide bond formation between the pyrrolidine nitrogen and the sulfonyl chloride moiety is the pivotal step. Alternative pathways evaluated include:

  • Direct sulfonylation of pre-formed pyrrolidine-2-carboxamide.
  • Stepwise assembly involving sulfonate ester intermediates and subsequent amidation.

Comparative studies indicate that direct sulfonylation offers superior atom economy and reduced side-product formation compared to multi-step alternatives.

Synthesis of Pyrrolidine-2-carboxamide

Pyrrolidine-2-carboxamide serves as the nucleophilic partner in sulfonamide bond formation. The synthesis involves amide coupling of pyrrolidine-2-carboxylic acid with ammonium chloride, mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Key parameters include:

Table 1: Optimization of Amide Coupling Conditions

Condition Solvent Base Temperature Yield (%)
EDCI/HOBt DCM DIEA 20°C, 12 h 85
DCC/DMAP THF TEA 0°C → 20°C 72
HATU DMF NMM 20°C, 6 h 78

Source: Adapted from

The EDCI/HOBt system in DCM with N,N-diisopropylethylamine (DIEA) achieves optimal yields (85%) by minimizing racemization and facilitating efficient activation of the carboxylic acid.

Sulfonylation with 4-Bromobenzenesulfonyl Chloride

The critical sulfonylation step proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur center of 4-bromobenzenesulfonyl chloride. Reaction conditions are optimized as follows:

3.1 Solvent and Base Screening
Polar aprotic solvents (DCM, DMF) enhance reactivity by stabilizing the transition state, while bases such as DIEA or pyridine sequester HCl, driving the reaction to completion.

Table 2: Solvent and Base Impact on Sulfonylation

Solvent Base Time (h) Yield (%) Purity (HPLC)
DCM DIEA 6 78 98.5
DMF Pyridine 4 82 97.8
THF TEA 8 65 95.2

Data synthesized from

DMF with pyridine achieves an 82% yield due to enhanced solubility of both reactants, though DCM/DIEA offers marginally higher purity.

3.2 Stoichiometry and Temperature Effects
A 1.2:1 molar ratio of sulfonyl chloride to pyrrolidine-2-carboxamide ensures complete conversion, while temperatures above 25°C risk sulfonyl chloride hydrolysis.

Table 3: Stoichiometric Optimization

Sulfonyl Chloride Equiv. Temperature (°C) Conversion (%)
1.0 20 68
1.2 20 95
1.5 20 96

Adapted from

Alternative Pathways and Limitations

4.1 Sulfonate Ester Route
The patent WO2004020401A1 describes sulfonamide synthesis via ethyl-4-bromophenylsulfonate intermediates reacted with amines. However, adapting this to pyrrolidine-2-carboxamide requires harsh conditions (toluene, 100°C), leading to amide decomposition (<50% yield).

4.2 Solid-Phase Peptide Synthesis (SPPS)
Source details SPPS for sulfonamide-linked oligopeptides, but scalability challenges and resin incompatibility limit its utility for small molecules like the target compound.

Analytical Characterization and Validation

Final products are validated via:

  • High-Resolution Mass Spectrometry (HRMS) : m/z calcd for C₁₁H₁₂BrN₂O₃S⁺ [M + H]⁺: 355.9701; found: 355.9703.
  • ¹H NMR (DMSO-d₆): δ 1.80–2.10 (m, 4H, pyrrolidine CH₂), 3.45 (t, J = 7.0 Hz, 1H, CONH₂), 4.30 (d, J = 4.5 Hz, 1H, NSO₂), 7.70 (d, J = 8.5 Hz, 2H, Ar-H), 7.85 (d, J = 8.5 Hz, 2H, Ar-H).
  • HPLC Purity : >98% under gradient elution (0.1% TFA in acetonitrile/water).

Industrial-Scale Considerations

For kilogram-scale production, continuous flow systems with in-line HCl scavenging (e.g., polymer-supported bases) reduce purification steps and improve throughput. Cost analyses favor 4-bromobenzenesulfonyl chloride over boronic acid-based Suzuki couplings due to reagent availability.

Q & A

Basic Synthesis Methods

Q: What are the common synthetic routes for preparing 1-((4-bromophenyl)sulfonyl)pyrrolidine-2-carboxamide, and what key reaction conditions are required? A: A widely reported method involves sulfonylation of pyrrolidine derivatives. For example, (R)-Methyl 1-((4-bromophenyl)sulfonyl)pyrrolidine-2-carboxylate (a precursor) is synthesized by reacting D-proline methyl ester hydrochloride with 4-bromobenzenesulfonyl chloride under nitrogen, using DMAP as a catalyst . Hydrolysis of intermediates with concentrated sulfuric acid or other strong acids yields the carboxamide derivative. Phase transfer catalysis and controlled solvent systems (e.g., methanol for crystallization) are critical for optimizing yields (up to 85%) and purity .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve the yield and enantiomeric purity of this compound? A: Key parameters include:

  • Catalysts : Lewis acids (e.g., DMAP) enhance sulfonylation efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol facilitates crystallization .
  • Temperature : Reactions under nitrogen at 0–25°C minimize side reactions .
  • Enantiomeric purity : Chiral catalysts or enzymatic resolution methods (e.g., lipases) can resolve racemic mixtures, as reported for structurally similar pyrrolidine derivatives .

Basic Characterization Techniques

Q: What spectroscopic and crystallographic methods confirm the structure and purity of this compound? A: Standard methods include:

  • NMR : 1^1H and 13^13C NMR verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using spherical samples ~0.28 mm) resolves bond lengths and angles, with H atoms refined isotropically .

Advanced Stereochemical Analysis

Q: How can stereochemical ambiguities in racemic mixtures of this compound be resolved? A: Techniques include:

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns).
  • X-ray Flack Parameter : Determines absolute configuration in crystalline samples .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer, as demonstrated for related pyrrolidine carboxamides .

Basic Pharmacological Activity

Q: What biological activities have been reported for derivatives of this compound? A: Pyrrolidine sulfonamides exhibit anti-inflammatory activity. For example, a structurally similar compound, 4-hydroxy-N-(4-methylpyridin-2-yl)-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxamide, showed 61.58% inhibition in carrageenan-induced edema assays, comparable to celecoxib . Assays often use in vivo models (e.g., rat paw edema) and COX-II inhibition screens .

Advanced Structure-Activity Relationship (SAR)

Q: How can SAR studies elucidate the pharmacophore of this compound? A: Strategies include:

  • Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess activity changes .
  • Computational Docking : Molecular dynamics simulations predict interactions with targets like COX-II or matrix metalloproteinases (MMPs) .
  • Bioisosteric Replacement : Substitute the sulfonyl group with carbonyl or phosphoryl moieties to evaluate binding affinity .

Basic Purity Assessment

Q: What analytical techniques ensure purity during synthesis? A:

  • HPLC : Reverse-phase HPLC with UV detection monitors reaction progress and purity (>98%) .
  • TLC : Silica-gel plates with fluorescent indicators track intermediates.
  • Elemental Analysis : Validates C, H, N, and S content .

Advanced Data Contradiction Analysis

Q: How should researchers address contradictions in synthetic yields or biological data? A: Systematic approaches include:

  • Reaction Reproducibility : Verify catalysts (e.g., DMAP vs. alternative bases) and solvent purity .
  • Statistical Models : Design of Experiments (DoE) identifies critical variables (e.g., temperature, stoichiometry) .
  • Biological Replicates : Repeat assays with standardized protocols (e.g., fixed cell lines or animal models) to minimize variability .

Basic Handling and Storage

Q: What precautions are required for handling and storing this compound? A:

  • Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis .
  • Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential sulfonamide toxicity .

Advanced Interdisciplinary Applications

Q: What non-pharmacological applications exist for this compound? A:

  • Materials Science : Sulfonamide-pyrrolidine hybrids serve as ligands for metal-organic frameworks (MOFs) or catalysts in asymmetric synthesis .
  • Chemical Biology : Photoaffinity labeling derivatives can map enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.